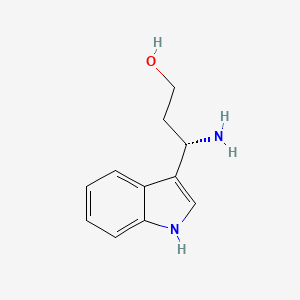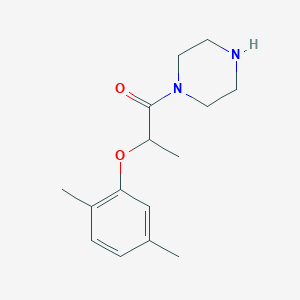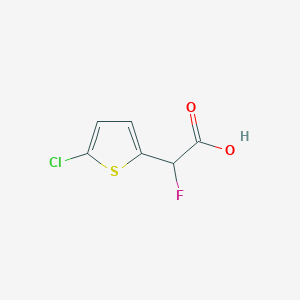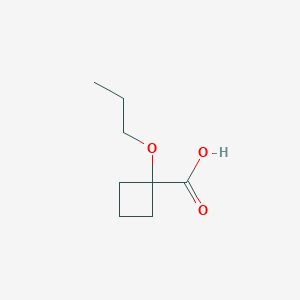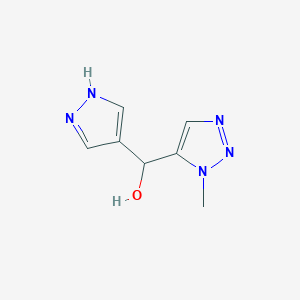
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both triazole and pyrazole rings. These structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of these rings in a single molecule often imparts unique chemical and biological properties, making it a compound of interest in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the triazole and pyrazole rings followed by their coupling. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones. The final coupling step often involves the use of a base such as sodium hydroxide or potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole and pyrazole rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole and pyrazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole and pyrazole rings can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-phenyl-1H-1,2,3-triazol-4-yl)methanol
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
- (1-ethyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
Compared to similar compounds, (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol has a unique combination of triazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C7H9N5O |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
(3-methyltriazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H9N5O/c1-12-6(4-10-11-12)7(13)5-2-8-9-3-5/h2-4,7,13H,1H3,(H,8,9) |
InChI-Schlüssel |
ZGZKRXWEDMWPBF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



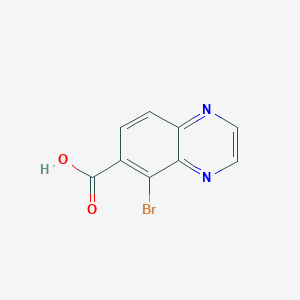
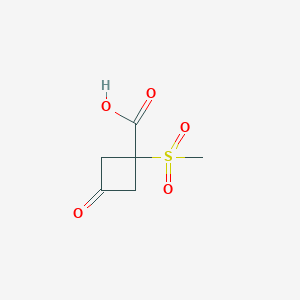
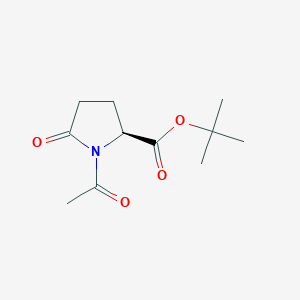
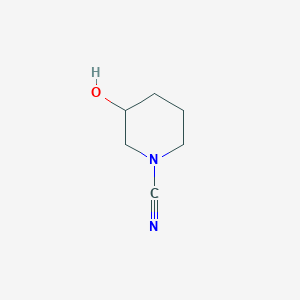
![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
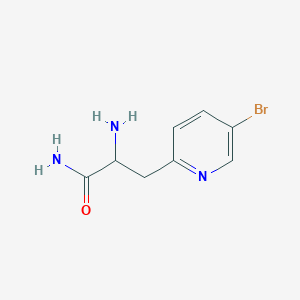

amine](/img/structure/B13072959.png)
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
